Cas no 923194-03-0 (N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide)

N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide is a synthetic benzofuran derivative with potential applications in pharmaceutical and agrochemical research. Its structure incorporates a chlorobenzoyl group and a fluorobenzamide moiety, which may enhance binding affinity and metabolic stability in biologically active compounds. The presence of both chloro and fluoro substituents suggests improved lipophilicity and selectivity, making it a candidate for further study in drug discovery. This compound is typically utilized as an intermediate in the synthesis of more complex molecules, particularly those targeting enzyme inhibition or receptor modulation. Its well-defined chemical properties and purity make it suitable for rigorous experimental applications.
N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide structure
923194-03-0 structure
商品名:N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide
CAS番号:923194-03-0
MF:C23H15ClFNO3
メガワット:407.821508646011
CID:6020175
PubChem ID:18568601

N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide 化学的及び物理的性質

名前と識別子

    • N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide
    • N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide
    • AKOS001957354
    • 923194-03-0
    • N-(2-(4-chlorobenzoyl)-3-methylbenzofuran-5-yl)-4-fluorobenzamide
    • F2209-0198
    • インチ: 1S/C23H15ClFNO3/c1-13-19-12-18(26-23(28)15-4-8-17(25)9-5-15)10-11-20(19)29-22(13)21(27)14-2-6-16(24)7-3-14/h2-12H,1H3,(H,26,28)
    • InChIKey: YEEXAOJVZZBDOJ-UHFFFAOYSA-N
    • ほほえんだ: C(NC1C=C2C(=CC=1)OC(C(=O)C1=CC=C(Cl)C=C1)=C2C)(=O)C1=CC=C(F)C=C1

計算された属性

  • せいみつぶんしりょう: 407.0724492g/mol
  • どういたいしつりょう: 407.0724492g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 29
  • 回転可能化学結合数: 4
  • 複雑さ: 601
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.9

N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2209-0198-1mg
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide
923194-03-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2209-0198-10mg
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide
923194-03-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2209-0198-3mg
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide
923194-03-0 90%+
3mg
$63.0 2023-05-16
A2B Chem LLC
BA62808-1mg
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide
923194-03-0
1mg
$245.00 2024-05-20
Life Chemicals
F2209-0198-5mg
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide
923194-03-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2209-0198-2μmol
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide
923194-03-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2209-0198-4mg
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide
923194-03-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2209-0198-5μmol
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide
923194-03-0 90%+
5μl
$63.0 2023-05-16
A2B Chem LLC
BA62808-10mg
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide
923194-03-0
10mg
$291.00 2024-05-20
Life Chemicals
F2209-0198-10μmol
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide
923194-03-0 90%+
10μl
$69.0 2023-05-16

N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide 関連文献

N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamideに関する追加情報

N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide: A Comprehensive Overview

The compound with CAS No. 923194-03-0, commonly referred to as N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a benzofuran ring system and a fluorobenzamide group, making it a unique candidate for various applications.

Recent studies have highlighted the potential of N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide in drug discovery, particularly in the development of novel therapeutic agents. The molecule's structure suggests strong interactions with biological targets, such as enzymes and receptors, due to its ability to form hydrogen bonds and π–π interactions. Researchers have explored its potential as an inhibitor of key enzymes involved in metabolic pathways, which could lead to innovative treatments for diseases such as cancer and neurodegenerative disorders.

One of the most intriguing aspects of this compound is its benzofuran core, which is known for its stability and ability to act as a scaffold for various functional groups. The 4-chlorobenzoyl substituent further enhances the molecule's versatility by introducing electron-withdrawing effects, which can modulate its reactivity and bioavailability. Additionally, the presence of a fluorine atom in the fluorobenzamide group contributes to the compound's lipophilicity, making it more suitable for crossing biological membranes.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide using multi-component reactions and catalytic processes. These methods not only improve yield but also reduce the environmental impact of production, aligning with the principles of green chemistry. The compound's synthesis has been optimized to minimize byproducts and maximize purity, ensuring its suitability for high-throughput screening in pharmaceutical research.

In terms of applications, this compound has shown promise in the development of advanced materials. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Researchers have investigated its ability to act as an electron acceptor in organic semiconductors, which could lead to more efficient energy conversion technologies.

The pharmacokinetic profile of N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide has also been extensively studied. Preclinical studies indicate that the compound exhibits moderate solubility in aqueous solutions and demonstrates good absorption when administered orally. Its metabolic stability has been evaluated in vitro using liver microsomes, revealing that it undergoes phase II metabolism predominantly via glucuronidation. These findings suggest that the compound has favorable pharmacokinetic properties for systemic delivery.

Moreover, computational modeling techniques have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies have revealed that the molecule can bind effectively to protein kinases and G-protein coupled receptors (GPCRs), which are critical targets in drug development. These insights have guided further experimental validation, paving the way for potential clinical trials.

In conclusion, N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yli...

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